molecular formula C11H11ClN4O2 B5792481 2-(4-chloro-3-methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide

2-(4-chloro-3-methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide

Cat. No. B5792481
M. Wt: 266.68 g/mol
InChI Key: IENGWCGRJVGDAD-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-4H-1,2,4-triazol-4-ylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is commonly referred to as "CTA" and is a derivative of 1,2,4-triazole, a heterocyclic compound.

Mechanism of Action

The exact mechanism of action of CTA is not fully understood. However, it is believed to exert its effects by inhibiting the growth of fungi and bacteria. This is thought to occur through the disruption of cell membrane synthesis and function.
Biochemical and Physiological Effects:
Studies have shown that CTA exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of several fungi and bacteria, including Candida albicans and Staphylococcus aureus. In addition, CTA has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CTA in laboratory experiments is its relatively low cost and ease of synthesis. In addition, CTA has been shown to exhibit a broad spectrum of activity against fungi and bacteria, making it a versatile tool for researchers. However, one limitation of using CTA is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on CTA. One area of interest is the development of new drugs based on CTA's antifungal and antimicrobial properties. In addition, further studies are needed to fully understand the mechanism of action of CTA and its potential applications in other areas of research, such as coordination chemistry and biomedicine.

Synthesis Methods

The synthesis of CTA involves the reaction of 4-chloro-3-methylphenol with sodium hydroxide, followed by the addition of chloroacetyl chloride and triazole. The resulting product is then purified to obtain CTA in its pure form.

Scientific Research Applications

CTA has been extensively studied for its potential applications in scientific research. It is commonly used as a ligand in coordination chemistry, as well as a precursor for the synthesis of other compounds. In addition, CTA has been shown to exhibit antifungal and antimicrobial properties, making it a promising candidate for use in the development of new drugs.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(1,2,4-triazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-8-4-9(2-3-10(8)12)18-5-11(17)15-16-6-13-14-7-16/h2-4,6-7H,5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENGWCGRJVGDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN2C=NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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